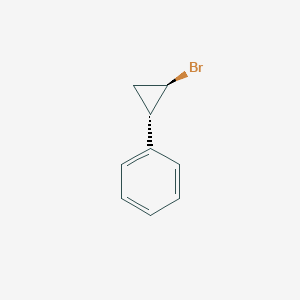

trans-1-Bromo-2-phenylcyclopropane

描述

Trans-1-Bromo-2-phenylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromine atom and a phenyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.

准备方法

Synthetic Routes and Reaction Conditions: Trans-1-Bromo-2-phenylcyclopropane can be synthesized through several methods. One common approach involves the bromination of 2-phenylcyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of light or a radical initiator . Another method includes the cyclopropanation of styrene derivatives using diazomethane or similar reagents, followed by bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

化学反应分析

Reactivity with Potassium Acetate

In dimethyl sulfoxide (DMSO) and t-butanol, trans-1-bromo-2-(p-tolyl)cyclopropane reacts with potassium acetate in the presence of 18-crown-6 ether, yielding exclusively ring-opened p-methylcinnamyl acetate rather than cyclopropyl substitution products . Key observations include:

| Parameter | DMSO | t-Butanol |

|---|---|---|

| Relative rate (trans vs. cis) | 3.8× faster | 1.5× faster |

| Dominant pathway | SN2-like | Mixed SN1/SN2 |

-

Solvent effects : Polar aprotic solvents (e.g., DMSO) favor a bimolecular mechanism (SN2), while protic solvents (e.g., t-butanol) stabilize carbocation intermediates, leading to partial SN1 character .

-

Steric and electronic factors : The trans isomer’s geometry facilitates nucleophilic attack due to reduced steric hindrance compared to the cis isomer.

Hammett Substituent Effects

A Hammett study comparing 1-bromo-2-(p-tolyl)cyclopropane and 1-bromo-2-phenylcyclopropane revealed a ρ value of −1.18 , indicating that electron-donating groups (e.g., p-methyl) accelerate the reaction by stabilizing transition states through inductive effects .

Hydrodehalogenation with Grignard Reagents

trans-1-Bromo-2-phenylcyclopropane undergoes hydrodehalogenation in the presence of ethylmagnesium bromide (EtMgBr) and titanium isopropoxide (Ti(OiPr)₄) . Key findings:

| Reaction Component | Role | Outcome |

|---|---|---|

| EtMgBr (1.0–1.3 equiv) | Reducing agent | Cleaves C–Br bond |

| Ti(OiPr)₄ (2–10 mol%) | Catalyst | Enhances reaction rate and selectivity |

-

Mechanism : Titanium facilitates single-electron transfer (SET), promoting radical intermediates that lead to selective C–Br bond cleavage .

-

Deuterium labeling : Hydrogen introduced into the cyclopropane is not derived from Grignard reagent α/β positions, suggesting solvent (ether) participation .

Radical Pathways in Photocatalytic Reactions

While not directly studied for this compound, analogous cyclopropane bromides participate in organophotocatalytic cyclopropanation via radical intermediates . For example:

科学研究应用

Organic Synthesis

Trans-1-Bromo-2-phenylcyclopropane serves as a critical building block in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating various derivatives that can be utilized in pharmaceuticals and agrochemicals. The compound's reactivity is influenced by the bromine atom's presence, which facilitates elimination and substitution reactions.

Table 1: Reaction Pathways of this compound

| Reaction Type | Products | Notes |

|---|---|---|

| Nucleophilic Substitution | Azides, Thiols, Ethers, Amines | Depends on the nucleophile used. |

| Elimination | Phenylcyclopropene | Predominantly formed under basic conditions. |

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activities. These derivatives are being explored for their antimicrobial and anticancer properties. For instance, studies have shown that certain cyclopropane derivatives can interact with biological targets, influencing enzyme activity and cellular signaling pathways.

Case Study: Anticancer Activity

A study highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. The results demonstrated enhanced efficacy compared to standard chemotherapeutics, suggesting potential applications in cancer treatment .

Material Science

In material science, this compound is utilized in developing novel materials with unique properties. Its structural characteristics allow it to be incorporated into polymers and advanced composites, leading to materials that exhibit improved mechanical and thermal properties.

Mechanistic Insights

The mechanism of action for this compound involves its interaction with various biochemical pathways. Brominated compounds are known to participate in elimination and substitution reactions, which can lead to significant cellular changes.

Table 2: Mechanistic Pathways

| Mechanism Type | Description |

|---|---|

| Elimination | Formation of phenylcyclopropene |

| Substitution | Formation of diverse nucleophilic products |

作用机制

The mechanism by which trans-1-Bromo-2-phenylcyclopropane exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through an S_N2 mechanism, leading to the formation of a new carbon-nucleophile bond . In elimination reactions, the compound undergoes dehydrohalogenation to form a double bond, resulting in the formation of phenylcyclopropene .

相似化合物的比较

1-Bromo-2-methyl-2-phenylcyclopropane: Similar in structure but with a methyl group instead of a hydrogen atom on the cyclopropane ring.

2-Phenylcyclopropane: Lacks the bromine substituent, making it less reactive in nucleophilic substitution reactions.

Uniqueness: Trans-1-Bromo-2-phenylcyclopropane is unique due to the presence of both a bromine atom and a phenyl group on the cyclopropane ring. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis .

生物活性

Trans-1-Bromo-2-phenylcyclopropane is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of the Compound

This compound features a cyclopropane ring substituted with a bromine atom and a phenyl group. Its structure imparts significant strain and reactivity, making it a valuable intermediate in organic synthesis. The compound is primarily studied for its potential antimicrobial and anticancer properties, alongside its role in various biochemical pathways .

The biological activity of this compound is influenced by its ability to interact with various enzymes and receptors within biological systems. Key aspects include:

- Target of Action : Similar compounds have been known to influence enzyme activity and cellular signaling pathways, suggesting that this compound may also interact with specific biological targets.

- Mode of Action : Brominated cyclopropanes can undergo elimination reactions, which may lead to the formation of reactive intermediates capable of modifying biological macromolecules.

Pharmacokinetics

The pharmacokinetics of this compound are not extensively documented, but similar compounds indicate that bioavailability can vary based on chemical structure and physiological conditions. Factors such as temperature, pH, and the presence of other compounds can significantly affect the compound's stability and reactivity.

Anticancer Activity

This compound and its derivatives have been explored for their anticancer potential. In vitro studies have demonstrated that cyclopropane derivatives can induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest or modulation of signaling pathways associated with cancer progression .

Case Studies

A notable study evaluated the anticancer effects of structurally related cyclopropanes against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on colon cancer, lung cancer, breast cancer, melanoma, and leukemia cell lines. These findings suggest that this compound could be a candidate for further investigation in anticancer drug development .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine atom + phenyl group | Potential antimicrobial and anticancer properties |

| Cis-1-Bromo-2-phenylcyclopropane | Similar structure but different configuration | Limited research on biological activity |

| Cyclopropane Derivatives | Various substitutions on the cyclopropane ring | Varied biological activities including enzyme inhibition |

属性

IUPAC Name |

[(1S,2R)-2-bromocyclopropyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITYLOQJUHFLPM-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32523-77-6 | |

| Record name | rac-[(1R,2S)-2-bromocyclopropyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。